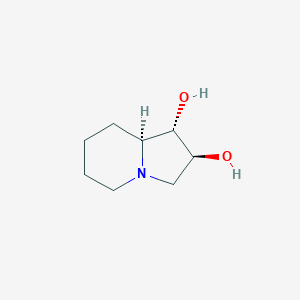
Lentiginosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lentiginosine is a natural iminosugar and a dihydroxyindolizidine alkaloid known for its ability to inhibit amyloglucosidase . It has garnered significant interest due to its unique bioactivity profile, particularly its potential as an inhibitor of heat shock protein 90 (Hsp90), which is a crucial molecular chaperone involved in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of lentiginosine has been achieved through various methods. One notable approach involves a gold-catalyzed oxidative cyclization as a key step . This method tolerates functionalized structures and is compatible with several protecting strategies, although it exhibits low diastereoselectivities . Another method employs a chiral vinylic epoxyamine in a five-step sequence, with the ring-closing metathesis (RCM) reaction on aminotriols being a critical feature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of gold catalysis and chiral intermediates suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized catalysts.
化学反応の分析
Types of Reactions
Lentiginosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Mitsunobu reaction has been used to form this compound derivatives . Additionally, asymmetric dihydroxylation reactions are key steps in synthesizing hydroxylated pyrrolizidine and indolizidine derivatives .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include n-butyllithium, diethyl ether, and various protecting groups . Reactions are often performed under a nitrogen atmosphere using freshly distilled solvents to ensure high purity and yield .
Major Products
The major products formed from these reactions are typically this compound and its derivatives, which exhibit significant biological activity. For example, the non-natural enantiomer, D-(−)-lentiginosine, has been shown to induce apoptosis in tumor cells .
科学的研究の応用
Lentiginosine has a wide range of scientific research applications:
作用機序
Lentiginosine exerts its effects primarily by inhibiting the ATPase and chaperone activity of Hsp90 . It binds to the middle domain of Hsp90, affecting its ATPase activity without directly interacting with the ATP binding site . This inhibition disrupts the folding, stabilization, and activation of various client proteins, leading to potential therapeutic effects in cancer treatment .
類似化合物との比較
Lentiginosine is unique among iminosugars due to its specific inhibition of Hsp90. Similar compounds include:
Swainsonine: Another iminosugar with glycosidase inhibitory activity.
Castanospermine: Known for its ability to inhibit α-glucosidase.
D-(−)-Lentiginosine: The non-natural enantiomer of this compound, which induces apoptosis in tumor cells.
These compounds share structural similarities but differ in their specific biological activities and targets, highlighting the unique properties of this compound.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(1S,2S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m0/s1 |
InChIキー |
SQECYPINZNWUTE-FXQIFTODSA-N |
異性体SMILES |
C1CCN2C[C@@H]([C@H]([C@@H]2C1)O)O |
正規SMILES |
C1CCN2CC(C(C2C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)
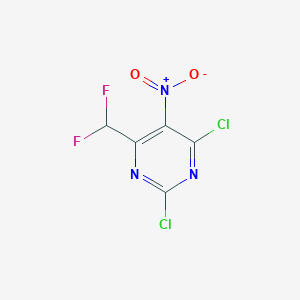
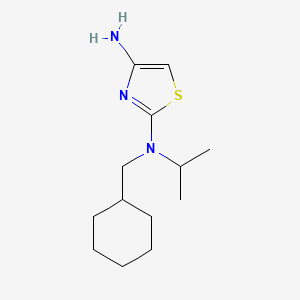

![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)



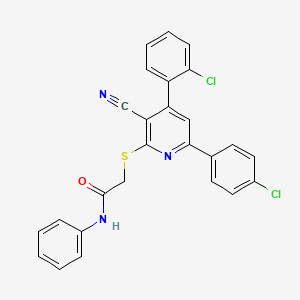

![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
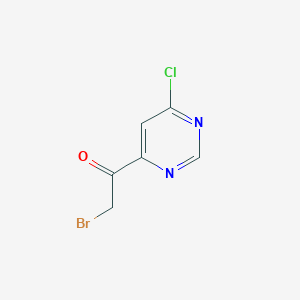
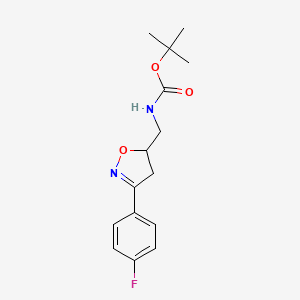
![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)
